NH-3

Description

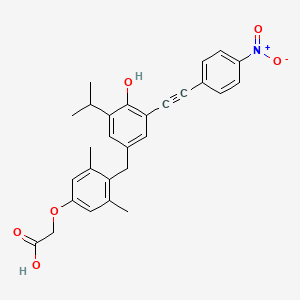

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[[4-hydroxy-3-[2-(4-nitrophenyl)ethynyl]-5-propan-2-ylphenyl]methyl]-3,5-dimethylphenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO6/c1-17(2)25-14-21(15-26-18(3)11-24(12-19(26)4)35-16-27(30)31)13-22(28(25)32)8-5-20-6-9-23(10-7-20)29(33)34/h6-7,9-14,17,32H,15-16H2,1-4H3,(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMROOKFPWGDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=CC(=C(C(=C2)C(C)C)O)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001033230 | |

| Record name | 2-[4-[[4-Hydroxy-3-(1-methylethyl)-5-[2-(4-nitrophenyl)ethynyl]phenyl]methyl]-3,5-dimethylphenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447415-26-1 | |

| Record name | NH-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447415261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-[[4-Hydroxy-3-(1-methylethyl)-5-[2-(4-nitrophenyl)ethynyl]phenyl]methyl]-3,5-dimethylphenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001033230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NH-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KY638G8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the potent peroxisome proliferator-activated receptor δ (PPARδ) agonist, (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid, also known as L-165,041. Due to the absence of a single, comprehensive published synthesis, this document presents a logical, multi-step synthetic route based on established organic chemistry principles and analogous reactions found in the literature. The synthesis involves the preparation of two key aromatic intermediates, their subsequent coupling via an ether linkage, and a final Sonogashira coupling to introduce the terminal nitrophenylethynyl moiety. Detailed experimental protocols for each key transformation are provided, along with a summary of hypothetical quantitative data. Visualizations of the synthetic pathway and experimental workflow are included to facilitate understanding.

Introduction

(4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid is a selective and potent PPARδ agonist.[1][2] PPARδ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[3] Agonists of this receptor are of significant interest in drug discovery for the potential treatment of metabolic disorders such as dyslipidemia and type 2 diabetes. This guide provides a detailed theoretical synthesis of this compound to aid researchers in its preparation for further study.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The molecule can be disconnected at the ether linkage and the carbon-carbon triple bond. This leads to three primary starting materials: 2-isopropylphenol, 3,5-dimethylphenol, and 4-ethynyl-1-nitrobenzene. The key transformations include electrophilic aromatic substitution, etherification, and a Sonogashira cross-coupling reaction.

The proposed forward synthesis is depicted in the following diagram:

Caption: Proposed synthesis pathway for the target molecule.

Experimental Protocols

Synthesis of Intermediate A: 4-(Chloromethyl)-2-isopropyl-6-iodophenol

-

Iodination of 2-isopropylphenol: To a solution of 2-isopropylphenol in a suitable solvent (e.g., dichloromethane), add N-iodosuccinimide (NIS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Formylation: The resulting 2-iodo-6-isopropylphenol is then subjected to formylation, for instance, using a Duff reaction with hexamethylenetetramine in trifluoroacetic acid, to introduce the aldehyde group para to the hydroxyl group.

-

Reduction of the Aldehyde: The formylated intermediate is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol.

-

Chlorination of the Alcohol: The benzylic alcohol is converted to the corresponding chloride using a reagent such as thionyl chloride in an inert solvent.

Synthesis of Intermediate B: Ethyl (3,5-dimethylphenoxy)acetate

-

Ether Synthesis: In a reaction vessel, dissolve 3,5-dimethylphenol in a suitable solvent like acetone.[4]

-

Add potassium carbonate as a base, followed by the dropwise addition of ethyl bromoacetate.[4]

-

Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).[4]

-

After cooling, the mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.[4]

Coupling of Intermediates A and B

-

Etherification: Combine Intermediate A and Intermediate B in a polar aprotic solvent such as DMF.

-

Add a suitable base, for example, cesium carbonate, to facilitate the reaction.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography.

Sonogashira Coupling and Final Hydrolysis

-

Sonogashira Coupling: The coupled product from the previous step is subjected to a Sonogashira cross-coupling reaction with 4-ethynyl-1-nitrobenzene.[5]

-

In a degassed solvent (e.g., a mixture of triethylamine and THF), dissolve the aryl iodide.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

-

Add 4-ethynyl-1-nitrobenzene and stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Acidify the reaction mixture to precipitate the product, which is then collected by filtration and can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis.

| Step | Starting Material | Reagents | Product | Theoretical Yield (%) |

| 1. Synthesis of Intermediate A | 2-isopropylphenol | NIS, Hexamethylenetetramine, NaBH₄, SOCl₂ | 4-(Chloromethyl)-2-isopropyl-6-iodophenol | 60-70 |

| 2. Synthesis of Intermediate B | 3,5-dimethylphenol | Ethyl bromoacetate, K₂CO₃ | Ethyl (3,5-dimethylphenoxy)acetate | 85-95 |

| 3. Coupling of Intermediates A & B | Intermediates A and B | Cs₂CO₃ | Ethyl (4-(4-hydroxy-3-isopropyl-5-iodobenzyl)-3,5-dimethylphenoxy)acetate | 70-80 |

| 4. Sonogashira Coupling | Coupled Intermediate | 4-ethynyl-1-nitrobenzene, Pd(PPh₃)₄, CuI | Ethyl (4-(4-hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetate | 75-85 |

| 5. Hydrolysis | Ester from previous step | LiOH | (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid | 90-98 |

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of the PPARδ agonist (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid. The proposed route employs well-established chemical reactions and provides a solid foundation for researchers aiming to synthesize this and related compounds for biological evaluation. The provided protocols and workflow diagrams are intended to streamline the experimental process.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]

- 5. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

An In-depth Technical Guide on the Mechanism of Action of NH-3 Compound on Thyroid Receptors

Introduction

This technical guide aims to provide a comprehensive overview of the NH-3 compound, focusing on its mechanism of action on thyroid receptors. The intended audience for this document includes researchers, scientists, and professionals involved in drug development. The guide will delve into the available quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

A Note on the NH-3 Compound

Extensive searches of publicly available scientific literature and databases did not yield a specific thyroid receptor modulator designated as "NH-3." It is possible that "NH-3" is an internal code, a novel compound not yet described in published literature, or a misnomer for another agent. Therefore, this guide will proceed by outlining the established mechanisms of action for well-characterized classes of thyroid hormone receptor modulators, providing a framework for understanding how a novel compound like NH-3 might function. This information is presented to serve as a foundational reference for researchers investigating new chemical entities in this domain.

Core Concepts in Thyroid Hormone Receptor Modulation

Thyroid hormones (THs), primarily triiodothyronine (T3) and thyroxine (T4), are crucial for regulating metabolism, growth, and development. Their physiological effects are mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. There are two major isoforms of TRs, TRα and TRβ, encoded by separate genes (THRA and THRB). These isoforms have distinct tissue distribution patterns and physiological roles, making them attractive targets for therapeutic intervention.

Selective TR modulators aim to elicit tissue-specific effects, thereby harnessing the therapeutic benefits of thyroid hormone action while minimizing adverse effects. For instance, TRβ is predominantly expressed in the liver, and its activation is associated with lowering LDL cholesterol and triglycerides. In contrast, TRα is highly expressed in the heart and bone, and its activation can lead to tachycardia and bone loss.

Potential Mechanisms of Action for a Novel TR Modulator (e.g., NH-3)

A novel compound like NH-3 could modulate thyroid receptor activity through several mechanisms:

-

Receptor Binding and Activation: NH-3 could act as an agonist, binding to and activating TRα, TRβ, or both. The degree of selectivity for each isoform would be a critical determinant of its overall physiological effect.

-

Receptor Antagonism: Alternatively, NH-3 could be an antagonist, binding to TRs and preventing their activation by endogenous thyroid hormones.

-

Selective Receptor Modulation: NH-3 might exhibit a mixed agonist/antagonist profile, acting as an agonist in some tissues and an antagonist in others, depending on the specific co-regulatory proteins present.

Signaling Pathways

The binding of an agonist to a TR instigates a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This receptor-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.

An In-depth Technical Guide on the Biological Activity of (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid (GSK2194069)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the compound (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid, commonly identified as GSK2194069. A review of the scientific literature reveals a notable discrepancy, with the compound being characterized as both a potent inhibitor of Fatty Acid Synthase (FASN) and a G protein-coupled receptor 120 (GPR120) agonist. This document will delve into the evidence for both activities, presenting quantitative data, detailed experimental methodologies, and relevant signaling pathways to provide a clear and comprehensive understanding of GSK2194069's pharmacological profile. The preponderance of detailed mechanistic and structural data strongly supports its role as a FASN inhibitor.

Primary Biological Activity: Inhibition of Fatty Acid Synthase (FASN)

The most extensively documented and well-supported biological activity of GSK2194069 is its potent and specific inhibition of human Fatty Acid Synthase (hFASN).[1][2][3] FASN is a crucial enzyme in the de novo synthesis of long-chain fatty acids and is a key target in cancer metabolism due to its frequent overexpression in tumor cells.[2][3]

Mechanism of Action

GSK2194069 acts as a potent inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[1][2] This inhibition is competitive with the keto-substrate and uncompetitive with the cofactor NADPH.[4] By binding to the KR domain, GSK2194069 blocks the reduction of acetoacetyl-CoA, a critical step in the fatty acid elongation cycle. This leads to a halt in the synthesis of palmitate, the primary product of FASN.[5]

Quantitative Data: FASN Inhibition

The inhibitory potency of GSK2194069 against FASN has been quantified in various enzymatic and cellular assays.

| Parameter | Value | Assay System | Reference |

| IC₅₀ (KR domain) | 7.7 nM | Purified human FASN | [1] |

| IC₅₀ (vs. acetoacetyl-CoA) | 4.8 nM | Enzymatic assay | [1] |

| Kᵢ (vs. NADPH) | 5.6 nM | Enzymatic assay | [1] |

| EC₅₀ (Phosphatidylcholine levels) | 15.5 ± 9 nM | A549 cells | [1][5] |

| EC₅₀ (Cell growth inhibition) | 15 ± 0.5 nM | A549 cells | [5] |

| IC₅₀ (FASN activity) | 60.4 nM | Purified human FASN | [6] |

Experimental Protocols

A common method to determine the inhibitory activity of compounds against FASN involves monitoring the oxidation of NADPH spectrophotometrically at 340 nm.[7]

-

Enzyme and Substrates : Purified human FASN, acetyl-CoA, malonyl-CoA, and NADPH are used.

-

Reaction Buffer : A suitable buffer, such as potassium phosphate buffer (pH 7.6), is used to maintain optimal enzyme activity.[7]

-

Assay Procedure :

-

FASN is pre-incubated with the test compound (GSK2194069) for a defined period.

-

The reaction is initiated by adding acetyl-CoA and NADPH, and the background NADPH oxidation is measured.

-

Malonyl-CoA is then added to start the FASN-dependent reaction.

-

The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored over time.

-

The rate of NADPH oxidation is used to calculate the FASN activity and the inhibitory potency of the compound.

-

The effect of GSK2194069 on de novo fatty acid synthesis in cancer cell lines can be measured using radiolabeled precursors.

-

Cell Culture : Cancer cell lines known to overexpress FASN (e.g., A549, LNCaP) are cultured in appropriate media.

-

Treatment : Cells are treated with varying concentrations of GSK2194069.

-

Radiolabeling : A radiolabeled precursor, such as [1,2-¹³C₂]acetate, is added to the culture medium.[2][5]

-

Lipid Extraction : After incubation, total lipids are extracted from the cells.

-

Analysis : The incorporation of the radiolabel into the lipid fraction is quantified using techniques like nuclear magnetic resonance (NMR) or mass spectrometry.[2][5] A reduction in the incorporation of the label in treated cells indicates inhibition of fatty acid synthesis.

Experimental Workflow for FASN Inhibition```dot

Caption: GPR120 signaling pathways upon agonist binding.

Discussion and Conclusion

The available scientific literature presents conflicting data on the primary biological activity of GSK2194069. A significant body of evidence, including detailed enzymatic and cellular studies, strongly supports its role as a potent and specific inhibitor of the β-ketoacyl reductase domain of FASN. This activity has been well-characterized with low nanomolar potency.

Conversely, some studies have reported GPR120 agonist activity for GSK2194069. However, the data supporting this activity is less comprehensive, and the reported effective concentrations are in the micromolar range, which is significantly higher than its potency as a FASN inhibitor.

Given the discrepancy, it is plausible that the primary and most pharmacologically relevant activity of GSK2194069 is the inhibition of FASN. The reported GPR120 agonism could be an off-target effect observed at higher concentrations or potentially a misidentification of the compound in some experiments.

For researchers and drug development professionals, it is crucial to consider the well-documented FASN inhibitory activity of GSK2194069 as its primary mechanism of action. Further studies would be required to definitively clarify the nature and significance of its interaction with GPR120. When using GSK2194069 as a pharmacological tool, its potent effects on fatty acid synthesis should be the primary consideration.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2017184844A1 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

In-Depth Technical Guide: NH-3 as a Selective Thyroid Hormone Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH-3 is a synthetic, orally active small molecule that has emerged as a significant tool in the study of thyroid hormone (TH) action. While primarily characterized as a potent thyroid hormone receptor (THR) antagonist, extensive research has revealed a more complex pharmacological profile. NH-3 exhibits partial and cell-type-specific thyromimetic (agonist) activities, classifying it as a selective thyroid hormone receptor modulator (STRM). This technical guide provides an in-depth exploration of NH-3, consolidating available data on its binding affinity, antagonist and agonist activities, and its effects on various physiological parameters. Detailed experimental methodologies and visualizations of its mechanism of action are provided to support further research and drug development efforts.

Introduction

Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function. Their actions are mediated by nuclear thyroid hormone receptors (TRα and TRβ), which are ligand-dependent transcription factors. The development of synthetic ligands that can selectively modulate THR activity offers therapeutic potential for a range of conditions, including dyslipidemia, obesity, and thyroid disorders.

NH-3, a derivative of the TRβ-selective agonist GC-1 (Sobetirome), was initially designed as a THR antagonist.[1] It binds to THRs with high affinity and effectively blocks the binding of the endogenous agonist, triiodothyronine (T3).[2] However, subsequent studies have demonstrated that NH-3 can also elicit partial or even full agonist responses depending on the cellular context and the specific gene promoter.[3][4] This dual activity underscores its classification as an STRM and makes it a valuable probe for dissecting the molecular mechanisms of THR signaling.

Physicochemical Properties and Synthesis

NH-3 is a derivative of the selective thyromimetic GC-1, featuring a bulky 5′-nitrophenylethynyl extension.[3] This structural modification is key to its antagonist activity.

Synthesis: A revised protocol for the synthesis of NH-3 has been developed to eliminate a co-purifying impurity that was initially thought to be responsible for some of its agonist activity.[3] The identity and purity of synthesized NH-3 are typically confirmed by 1H and 13C-NMR.[3]

Mechanism of Action: A Mixed Antagonist-Partial Agonist Profile

NH-3 exerts its effects by directly binding to the ligand-binding domain (LBD) of thyroid hormone receptors. Its mechanism of action is multifaceted, involving both the inhibition of agonist-induced activity and the induction of its own transcriptional responses.

Antagonist Activity

As an antagonist, NH-3 competes with T3 for binding to the THR LBD. This binding prevents the conformational changes necessary for the recruitment of coactivator proteins, thereby inhibiting T3-mediated gene transcription.[2][5]

Partial Agonist Activity

The thyromimetic properties of NH-3 are more nuanced and appear to be highly context-dependent. At higher concentrations, NH-3 can induce transcriptional activation of specific genes in certain cell types.[3][4] This agonist activity is thought to be mediated by a unique interaction with the THR LBD, leading to the recruitment of a distinct set of co-regulator proteins compared to T3. For instance, in some cellular contexts, NH-3 has been shown to promote the recruitment of steroid receptor coactivator-1 (SRC-1) while also leading to the dismissal of the nuclear receptor corepressor (N-CoR).[3]

The following diagram illustrates the dual role of NH-3 in modulating THR activity.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. The ability to utilise ammonia as nitrogen source is cell type specific and intricately linked to GDH, AMPK and mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Effect of modification of thyroid function on cholesterol 7 alpha-hydroxylation in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. takara.co.kr [takara.co.kr]

An In-depth Technical Guide on the Thyroid Hormone Receptor Antagonist NH-3 and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound NH-3 is a potent and selective antagonist of the thyroid hormone receptor (THR), a critical regulator of metabolism, development, and cardiovascular function.[1][2][3][4] This technical guide provides a comprehensive overview of NH-3, its structural analogs, and derivatives. It details the synthesis of NH-3, its mechanism of action, and summarizes key quantitative data from in vitro and in vivo studies. Furthermore, this guide presents detailed experimental protocols and visual diagrams of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Thyroid hormones (THs), primarily triiodothyronine (T3) and thyroxine (T4), exert their physiological effects by binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors.[5] The development of THR antagonists is of significant interest for treating conditions associated with hyperthyroidism and for dissecting the complex signaling pathways of thyroid hormones. NH-3 has emerged as a key pharmacological tool in this field. It is a derivative of the selective thyromimetic GC-1 and acts as a reversible, orally active THR antagonist.[1][3]

Structural Analogs and Derivatives

NH-3 belongs to a class of halogen-free thyronine derivatives. Its core structure is based on the GC-1 scaffold, featuring a distinctive 5′-phenylethynyl extension. This modification is crucial for its antagonistic activity, as it is designed to sterically hinder the conformational changes in the receptor required for coactivator recruitment.

The general structure of NH-3 and its analogs involves a central diphenyl ether core, similar to natural thyroid hormones, with modifications on the phenolic ring and the alanine side chain. Key structural features that can be modified to generate derivatives include:

-

The 5'-substituent: The nitrophenylethynyl group in NH-3 is a key determinant of its antagonist activity. Modifications to this group can modulate potency and selectivity.

-

The phenolic hydroxyl group: This group is essential for high-affinity binding to the THR.

-

The alanine side chain: The carboxyl and amino groups of the alanine side chain are important for receptor interaction. Esterification or amidation of the carboxyl group can produce prodrugs with altered pharmacokinetic properties.

-

The inner phenyl ring substituents: The isopropyl group at the 3' position contributes to the binding affinity.

Quantitative Data

The biological activity of NH-3 and its derivatives has been characterized in various assays. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of NH-3

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 55 nM | Inhibition of T3-induced transcription in a reporter assay | [1][3] |

| Binding Affinity (Ki) | Not explicitly stated in snippets | Competitive binding assay with radiolabeled T3 |

Table 2: In Vivo Pharmacological Profile of NH-3 in Rats

| Parameter | Dose Range (nmol/kg/day) | Effect | Reference |

| Heart Rate | 46.2 - 2920 | Modest decrease | [4] |

| > 2920 | Effect lost | [4] | |

| 27,700 | Tachycardia (suggesting partial agonist activity) | [4] | |

| Plasma Cholesterol | 462 | Maximum increase of 27% | [4] |

| > 462 | Reduction (suggesting partial agonist activity) | [4] | |

| Plasma TSH | 46.2 - 462 | Increase | [4] |

| > 462 | Effect lost (suggesting partial agonist activity) | [4] | |

| Antagonism of T3 (15.4 nmol/kg/day) | Up to 924 | Inhibition of cholesterol-lowering, TSH-lowering, and tachycardic effects | [4] |

| Antagonism of T3 (46.2 nmol/kg/day) | Up to 924 | Inhibition of tachycardic and TSH suppressant effects; no effect on cholesterol-lowering | [4] |

Experimental Protocols

Synthesis of NH-3

The synthesis of NH-3 has been described by Singh et al. (2016) in the Journal of Organic Chemistry. While the full detailed protocol is extensive, the key steps are outlined below. The synthesis involves a multi-step sequence starting from commercially available materials.

Key Synthetic Steps:

-

Preparation of the Diphenyl Ether Core: This typically involves a nucleophilic aromatic substitution reaction (e.g., Ullmann condensation) between a suitably protected phenol and an aryl halide.

-

Introduction of the Alanine Side Chain: This is often achieved through an azlactone synthesis or by alkylation of a glycine equivalent.

-

Sonogashira Coupling: The characteristic 5'-phenylethynyl group is introduced via a palladium-catalyzed Sonogashira coupling of a terminal alkyne with an aryl iodide or triflate.

-

Deprotection: Removal of protecting groups from the phenolic hydroxyl and the amino and carboxyl groups of the alanine side chain to yield the final product, NH-3.

A detailed, step-by-step protocol would require access to the full text of the cited publication and is beyond the scope of this generated guide.

In Vitro Thyroid Hormone Receptor Antagonism Assay (Reporter Gene Assay)

This assay is used to determine the ability of a compound to inhibit T3-induced gene expression.

Protocol Outline:

-

Cell Culture: A suitable cell line (e.g., GH3 or HEK293T) is transiently transfected with expression vectors for the thyroid hormone receptor (TRα or TRβ) and a reporter plasmid containing a thyroid hormone response element (TRE) driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: The transfected cells are treated with a constant concentration of T3 and varying concentrations of the test compound (e.g., NH-3).

-

Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated by plotting the luciferase activity against the concentration of the test compound and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

NH-3 exerts its antagonistic effect by directly competing with thyroid hormones for binding to the ligand-binding pocket of the thyroid hormone receptor. Upon binding, NH-3 induces a conformation in the receptor that is distinct from that induced by agonists. This altered conformation prevents the recruitment of coactivator proteins that are essential for the initiation of gene transcription.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel THR antagonists based on the NH-3 scaffold.

Conclusion

NH-3 is a valuable research tool for investigating the physiological and pathophysiological roles of thyroid hormone signaling. Its well-characterized antagonist activity and its established synthetic route make it an important lead compound for the development of novel therapeutics targeting the thyroid hormone receptor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of NH-3 and its derivatives in addressing diseases related to thyroid hormone dysregulation. Further research is warranted to explore the structure-activity relationships of NH-3 analogs to develop compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological profile of the thyroid hormone receptor antagonist NH3 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thyroid Hormone Signaling Pathways: Time for a More Precise Nomenclature - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid (NH-3)

CAS Number: 447415-26-1

An Orally Active Thyroid Hormone Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical compound (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid, commonly known as NH-3. It is a potent, orally active, and reversible antagonist of the thyroid hormone receptor (THR). This document is intended for researchers, scientists, and drug development professionals, consolidating key data on its synthesis, mechanism of action, and biological activity.

Chemical and Physical Properties

NH-3 is a derivative of the selective thyromimetic GC-1.[1] Its chemical structure is designed to inhibit the binding of thyroid hormones to their receptors.[1][2]

| Property | Value |

| Molecular Formula | C₂₈H₂₇NO₆ |

| Molecular Weight | 473.52 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Biological Activity and Mechanism of Action

NH-3 functions as a competitive antagonist of the thyroid hormone receptor. Its primary mechanism of action involves the inhibition of thyroid hormone binding to the receptor, which in turn hinders the recruitment of coactivators necessary for gene transcription.[1][2] This compound has demonstrated a potent in vitro activity with an IC₅₀ of 55 nM.[1][3]

The antagonism of the thyroid hormone receptor by NH-3 leads to a dose-dependent inhibition of thyroid hormone-induced morphological changes and the upregulation of endogenous thyroid hormone-responsive genes.[2] In vivo studies in rats have shown that NH-3 can modestly reduce heart rate.[4] However, at higher doses, it exhibits partial agonist activity, leading to tachycardia and a reduction in cholesterol.[4]

Pharmacodynamic and Pharmacokinetic Data

In vivo studies in cholesterol-fed, euthyroid rats treated for 7 days with NH-3 revealed a complex dose-response relationship.

| Parameter | Low Dose Effect (starting at 46.2 nmol/kg/day) | High Dose Effect (>2920 nmol/kg/day) |

| Heart Rate | Modest decrease | Tachycardia (at 27,700 nmol/kg/day) |

| Plasma Cholesterol | Maximum increase of 27% (at 462 nmol/kg/day) | Reduction |

| Plasma TSH | Increased (from 46.2 to 462 nmol/kg/day) | Effect lost, partial agonist effects apparent |

NH-3 is orally active, but detailed pharmacokinetic data regarding its absorption, distribution, metabolism, and excretion (ADME) are not extensively available in the public domain.

Experimental Protocols

Thyroid Hormone Receptor Competitive Binding Assay (Radioligand)

This assay is designed to determine the affinity of a test compound for the thyroid hormone receptor by measuring its ability to displace a radiolabeled thyroid hormone.

Materials:

-

Human recombinant thyroid hormone receptor β (TRβ)

-

[¹²⁵I]Triiodothyronine (Radioligand)

-

Unlabeled Triiodothyronine (for non-specific binding)

-

Test compound (NH-3)

-

Assay Buffer: Modified Tris-HCl buffer, pH 7.6

-

GF/C filters (presoaked in 0.3% PEI)

-

Scintillation cocktail

Procedure:

-

Incubate a constant amount of TRβ with varying concentrations of the test compound (NH-3) and a fixed concentration of [¹²⁵I]Triiodothyronine (e.g., 0.06 nM).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Triiodothyronine (e.g., 1 µM).

-

Incubate the mixture for 20-24 hours at 4°C.

-

Separate the bound from free radioligand by vacuum filtration through GF/C filters.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Thyroid Hormone Receptor Coactivator Recruitment Assay (TR-FRET)

This assay measures the ability of a ligand to promote or inhibit the interaction between the thyroid hormone receptor and a coactivator peptide.

Materials:

-

GST-tagged thyroid hormone receptor ligand-binding domain (TR-LBD)

-

Terbium-labeled anti-GST antibody (Donor fluorophore)

-

Fluorescein-labeled coactivator peptide (e.g., SRC2-2) (Acceptor fluorophore)

-

Test compound (NH-3)

-

Assay Buffer

-

384-well assay plates

Procedure:

-

Add the test compound (NH-3) at various concentrations to the wells of a 384-well plate.

-

Add the TR-LBD to the wells.

-

Add a pre-mixed solution of the fluorescein-labeled coactivator peptide and the terbium-labeled anti-GST antibody.

-

Incubate the plate at room temperature for a specified period (e.g., 1-6 hours).

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with excitation at ~340 nm and emission detection at ~495 nm (Terbium) and ~520 nm (Fluorescein).

-

Calculate the ratio of the emission signals (520/495).

-

For an antagonist, the assay is run in the presence of a known agonist, and the ability of the antagonist to reduce the agonist-induced FRET signal is measured to determine its IC₅₀.

Signaling Pathways

Thyroid hormone signaling is a complex process that primarily occurs through the nuclear thyroid hormone receptors.

Caption: Thyroid hormone signaling pathway.

The diagram above illustrates the classical genomic pathway of thyroid hormone action. Thyroid hormones (T3 and T4) enter the target cell, where T4 is converted to the more active T3. T3 then binds to the thyroid hormone receptor (THR), which is typically heterodimerized with the retinoid X receptor (RXR) and bound to a thyroid hormone response element (TRE) on the DNA. In the absence of T3, the THR/RXR complex is bound to corepressors, leading to the repression of gene transcription. The binding of T3 induces a conformational change in the THR, causing the dissociation of corepressors and the recruitment of coactivators, which then leads to the activation of gene transcription.

Caption: Mechanism of NH-3 antagonism.

This diagram illustrates how NH-3 acts as an antagonist. NH-3 competitively binds to the ligand-binding pocket of the THR, preventing the binding of the endogenous agonist, T3. This binding of NH-3 does not induce the conformational change required for coactivator recruitment. As a result, the transcriptional activation of thyroid hormone-responsive genes is blocked.

References

The Pharmacodynamics of NH-3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacodynamics of NH-3, a synthetic thyromimetic compound. It is intended for researchers, scientists, and drug development professionals actively involved in the study of thyroid hormone receptor modulation. This document summarizes the current understanding of NH-3's mechanism of action, presents quantitative data from key studies, details experimental methodologies, and visualizes complex signaling pathways and workflows.

Introduction

NH-3 is a derivative of the selective thyromimetic GC-1 and has been primarily characterized as a thyroid hormone receptor (THR) antagonist.[1] However, emerging research reveals a more complex pharmacological profile, with evidence of partial agonist and tissue-specific effects.[2][3] This guide aims to provide a comprehensive overview of the pharmacodynamics of NH-3, highlighting its dual activities and the experimental basis for our current understanding.

Mechanism of Action

NH-3 exerts its effects primarily through direct interaction with thyroid hormone receptors (TRα and TRβ). Its fundamental mechanism is the competitive inhibition of triiodothyronine (T3) binding, which in turn modulates the recruitment of critical co-regulatory proteins to the receptor.[1][2]

Canonical Thyroid Hormone Receptor Signaling

In the absence of a ligand, the thyroid hormone receptor (TR) heterodimerizes with the retinoid X receptor (RXR) and binds to thyroid hormone response elements (TREs) on the DNA. This unliganded complex recruits corepressor proteins such as Nuclear Receptor Corepressor (N-CoR) and Silencing Mediator for Retinoid and Thyroid-hormone Receptors (SMRT), which then recruit histone deacetylases (HDACs). The deacetylation of histones leads to a condensed chromatin structure and transcriptional repression of target genes.

Upon binding of the endogenous ligand T3, the TR undergoes a conformational change, leading to the dissociation of the corepressor complex and the recruitment of a coactivator complex. This complex typically includes steroid receptor coactivators (such as SRC-1) and histone acetyltransferases (HATs), resulting in chromatin decondensation and transcriptional activation.

Caption: Canonical Thyroid Hormone Receptor Signaling Pathway.

Modulation by NH-3

NH-3 functions as a competitive antagonist by occupying the ligand-binding pocket of the TR, thereby preventing T3 binding. In its primary antagonistic role, NH-3 promotes the recruitment of corepressors, leading to the repression of T3-responsive genes.

However, NH-3 also exhibits partial agonist activity, which is believed to be context-dependent, varying with cell type and the specific promoter of a target gene.[2] This agonism is thought to arise from an altered conformation of the TR induced by NH-3, which can lead to the recruitment of a unique profile of coactivators and the dismissal of corepressors at certain gene promoters.[2] For instance, at the Spot 14 (S14) promoter in HTC liver cells, NH-3 has been shown to enhance the recruitment of the coactivators SRC-1, SRC-2, and p300, while promoting the dismissal of N-CoR.[2]

Caption: Proposed Mechanism of Action of NH-3.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data reported for NH-3.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Value | Receptor | Assay Type | Reference |

| IC50 | 55 nM | THR (undifferentiated) | Radioligand Binding Assay | [1] |

Table 2: In Vivo Dose-Response in Rats

| Dose (nmol/kg/day) | Effect on Heart Rate | Effect on Plasma Cholesterol | Effect on Plasma TSH | Reference |

| 46.2 | Modest Decrease | Increase (up to 27% at 462 nmol/kg/day) | Increase | [1][3] |

| >2920 | Effect Lost | Reduction (Partial Agonism) | Effect Lost (Partial Agonism) | [1][3] |

| 27,700 | Tachycardia (Partial Agonism) | Reduction (Partial Agonism) | Partial Agonist Effects | [3] |

Table 3: In Vivo Effects in Larval Zebrafish

| Concentration (µM) | Observed Effect | Reference |

| 0.001 - 1 | Inconsistent antagonistic and agonistic effects on photomotor behavior and gene expression. | [4][5] |

| 10 | Significant mortality and teratogenesis. Inhibition of T4-induced gene expression. | [4][5] |

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of NH-3 to the thyroid hormone receptor.

-

Receptor Preparation: Human recombinant TRβ expressed in insect cells is used.

-

Incubation: A 0.625 ng aliquot of the receptor preparation is incubated with 0.06 nM [¹²⁵I]Triiodothyronine in a modified Tris-HCl buffer (pH 7.6) for 20-24 hours at 4°C.

-

Competition: For competition assays, various concentrations of NH-3 are included in the incubation mixture.

-

Non-specific Binding Determination: Non-specific binding is determined in the presence of a high concentration (1 µM) of unlabeled Triiodothyronine.

-

Separation: The receptor-bound and free radioligand are separated by filtration through glass fiber filters.

-

Quantification: The filters are washed, and the amount of bound [¹²⁵I]Triiodothyronine is quantified by scintillation counting.

-

Data Analysis: The IC50 value is calculated from the competition curve by non-linear regression analysis.

In Vivo Rat Model of Thyromimetic Activity

This protocol outlines the methodology used to assess the in vivo pharmacodynamics of NH-3 in rats.

-

Animal Model: Cholesterol-fed, euthyroid rats are used.

-

Dosing: Rats are treated for 7 consecutive days with NH-3 at doses ranging from 46.2 to 27,700 nmol/kg/day. The compound is typically administered orally or via intraperitoneal injection.

-

Co-treatment: To assess antagonistic activity, a separate cohort of animals is co-treated with T3 (e.g., 15.4 or 46.2 nmol/kg/day).

-

Endpoint Measurement:

-

Heart Rate: Measured using telemetry or tail-cuff plethysmography.

-

Plasma Cholesterol: Blood samples are collected, and plasma cholesterol levels are determined using a standard enzymatic assay.

-

Plasma TSH: Plasma thyroid-stimulating hormone levels are measured by a specific radioimmunoassay (RIA) or ELISA.

-

-

Data Analysis: Dose-response curves are generated to determine the effects of NH-3 alone and its ability to antagonize the effects of T3.

Caption: Experimental Workflow for In Vivo Rat Studies.

Larval Zebrafish Model

This protocol describes the use of larval zebrafish to evaluate the effects of NH-3 on development and thyroid hormone signaling.

-

Animal Model: Wild-type zebrafish (Danio rerio) embryos are used.

-

Exposure: Embryos are exposed to a range of NH-3 concentrations (e.g., 0.001 to 10 µM) via static waterborne exposure starting from 6 hours post-fertilization (hpf) and continuing for 5 days.

-

Endpoint Assessment:

-

Teratogenicity and Mortality: Larvae are examined daily under a dissecting microscope for morphological abnormalities and mortality.

-

Photomotor Behavior: At various time points (e.g., 3, 4, and 5 days post-fertilization), larval locomotor activity in response to light-dark transitions is recorded and quantified.

-

Gene Expression Analysis: At the end of the exposure period, total RNA is extracted from pools of larvae, and the expression of key thyroid hormone signaling genes (e.g., mct8, dio3b, trα, trβ) is quantified by qRT-PCR.

-

-

Data Analysis: Statistical analyses are performed to compare the effects of different NH-3 concentrations to a vehicle control.

Conclusion

The pharmacodynamics of NH-3 are more intricate than a simple antagonist profile. While it effectively blocks the action of T3 at the thyroid hormone receptor, its capacity to act as a partial agonist in a context-dependent manner is a critical aspect of its biological activity. This dual nature necessitates careful consideration in the design and interpretation of studies utilizing NH-3 as a pharmacological tool. Further research is warranted to fully elucidate the molecular determinants of its tissue- and promoter-specific effects and to explore its potential in non-genomic thyroid hormone signaling pathways. This guide provides a foundational resource for researchers aiming to understand and leverage the complex pharmacodynamics of this intriguing thyromimetic.

References

The Discovery and Development of Selective Thyroid Hormone Receptor Modulators (SThRMs): A Technical Guide

Abstract

Selective thyroid hormone receptor modulators (SThRMs) represent a promising therapeutic class of drugs designed to harness the beneficial metabolic effects of thyroid hormone while mitigating its potential adverse effects. This is achieved through the selective activation of the thyroid hormone receptor β (TRβ) isoform, which is predominantly expressed in the liver, over the TRα isoform, which is more abundant in the heart and bone. This technical guide provides an in-depth overview of the discovery and development of SThRMs, including their mechanism of action, key experimental protocols for their evaluation, and a summary of the pharmacological data for prominent SThRMs.

Introduction: The Rationale for SThRM Development

Thyroid hormones (THs) are critical regulators of metabolism, growth, and development. Their actions are mediated by two major nuclear receptor isoforms, TRα and TRβ, which are encoded by separate genes.[1][2] These receptors have distinct tissue distribution and physiological roles. TRα is highly expressed in the heart, bone, and central nervous system, where it regulates heart rate, bone maturation, and neurological development.[2][3] In contrast, TRβ is the predominant isoform in the liver and is primarily responsible for the regulation of cholesterol and triglyceride metabolism.[3][4][5]

The therapeutic potential of thyroid hormone in treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH) has long been recognized.[5] However, the clinical use of non-selective thyroid hormone analogs is limited by the adverse effects associated with TRα activation, including tachycardia, arrhythmias, and osteoporosis.[6][7] This has driven the development of SThRMs, which are designed to selectively activate TRβ, thereby achieving the desired metabolic benefits without the deleterious cardiac and skeletal effects.[6][7]

Thyroid Hormone Receptor Signaling Pathway

Thyroid hormone receptors are ligand-activated transcription factors that regulate gene expression. In the absence of a ligand, TRs bind to thyroid hormone response elements (TREs) on the DNA and recruit corepressor proteins, which leads to the repression of gene transcription. Upon binding of an agonist, such as the endogenous thyroid hormone T3 or an SThRM, the receptor undergoes a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn activates the transcriptional machinery and initiates the expression of target genes.

Figure 1: Simplified signaling pathway of a TRβ agonist in a hepatocyte.

The SThRM Drug Discovery and Development Workflow

The discovery of novel SThRMs follows a structured workflow that begins with identifying and validating the therapeutic target and progresses through preclinical and clinical development.

Figure 2: A typical workflow for the discovery and development of SThRMs.

Quantitative Data for Key SThRMs

The following table summarizes the in vitro potency and selectivity of prominent SThRMs. The data is presented as the half-maximal effective concentration (EC50) for TRα and TRβ, and the selectivity ratio (EC50 TRα / EC50 TRβ). A higher selectivity ratio indicates greater selectivity for TRβ.

| Compound | TRα EC50 (µM) | TRβ EC50 (µM) | Selectivity Ratio (TRα/TRβ) | Reference |

| T3 (Endogenous Ligand) | ~0.06 | ~0.05 | ~1.2 | [7] |

| GC-1 (Sobetirome) | ~0.18 | ~0.018 | ~10 | [8] |

| MGL-3196 (Resmetirom) | 3.74 | 0.21 | ~17.8 | [3][9] |

| VK2809A (Active form of VK2809) | ~0.15 | ~0.06 | ~2.5 | [7] |

Key Experimental Protocols

The evaluation of SThRMs involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and therapeutic efficacy.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the thyroid hormone receptors.

-

Objective: To measure the displacement of a radiolabeled ligand (e.g., [¹²⁵I]T3) from the TRα and TRβ ligand-binding domains by the test compound.

-

Materials:

-

Recombinant human TRα and TRβ ligand-binding domains (LBDs).

-

Radiolabeled ligand: [¹²⁵I]Triiodothyronine ([¹²⁵I]T3).

-

Test compounds (SThRMs).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, pH 7.2).[10]

-

96-well filter plates (e.g., GF/C filters presoaked in 0.3% PEI).[6]

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the TR LBD with a fixed concentration of [¹²⁵I]T3 (typically at or below its Kd value) and varying concentrations of the test compound in the assay buffer.[10][11]

-

Allow the binding reaction to reach equilibrium (e.g., 20 hours at 4°C).[2]

-

Separate the bound from free radioligand by rapid vacuum filtration through the filter plates.[6]

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[2]

-

Measure the radioactivity retained on the filters using a scintillation counter.[2]

-

Non-specific binding is determined in the presence of a high concentration of unlabeled T3 (e.g., 1 µM).[2]

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Coactivator Recruitment Assay (e.g., TR-FRET)

This functional assay measures the ability of a test compound to promote the interaction between the TR and a coactivator peptide.

-

Objective: To quantify the agonist activity of a test compound by measuring the recruitment of a fluorescently labeled coactivator peptide to the TR LBD.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method. In this assay, the TR LBD is tagged with a donor fluorophore (e.g., Terbium-cryptate) and the coactivator peptide is tagged with an acceptor fluorophore (e.g., d2). When the agonist binds to the TR LBD, it induces a conformational change that allows the coactivator peptide to bind. This brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

-

Materials:

-

GST-tagged TRα and TRβ LBDs.

-

Terbium-cryptate labeled anti-GST antibody.

-

d2-labeled coactivator peptide (e.g., a peptide containing an LXXLL motif from SRC-1).

-

Test compounds.

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

-

-

Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add a mixture of the GST-TR LBD and the Terbium-labeled anti-GST antibody.

-

Add the d2-labeled coactivator peptide.

-

Incubate to allow for binding and recruitment.

-

Measure the TR-FRET signal (emission at two wavelengths) using a microplate reader.

-

The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by plotting the FRET signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Efficacy in a Diet-Induced NASH Mouse Model

Animal models are crucial for evaluating the therapeutic potential of SThRMs in a physiological context.

-

Objective: To assess the ability of an SThRM to improve features of NASH, such as steatosis, inflammation, and fibrosis, in a diet-induced animal model.

-

Animal Model: C57BL/6J mice are commonly used. NASH is induced by feeding the mice a high-fat, high-cholesterol, and high-fructose diet (or other similar "Western" diets) for an extended period (e.g., 16-24 weeks).

-

Procedure:

-

Induce NASH in mice through dietary intervention.

-

Randomly assign the NASH mice to treatment groups: vehicle control and one or more doses of the SThRM.

-

Administer the SThRM or vehicle daily via oral gavage for a specified duration (e.g., 8-12 weeks).

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, collect blood and liver tissue for analysis.

-

-

Endpoints:

-

Serum analysis: Measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

-

Liver histology: Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Use Sirius Red or Trichrome staining to evaluate fibrosis. Calculate a NAFLD Activity Score (NAS).

-

Hepatic lipid analysis: Quantify the triglyceride and cholesterol content in the liver.

-

Gene expression analysis: Measure the expression of key genes involved in lipid metabolism, inflammation, and fibrosis in the liver using RT-qPCR.

-

Conclusion

The development of SThRMs represents a targeted and rational approach to drug design, leveraging a deep understanding of the distinct physiological roles of the TR isoforms. By selectively activating TRβ, these compounds hold the potential to provide significant therapeutic benefits for patients with metabolic disorders like NASH and dyslipidemia, while avoiding the adverse effects associated with non-selective thyroid hormone agonism. The continued application of robust preclinical and clinical evaluation pipelines will be essential in bringing these promising therapies to the clinic.

References

- 1. Resmetirom | C17H12Cl2N6O4 | CID 15981237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) | PLOS One [journals.plos.org]

- 8. Structural basis of GC-1 selectivity for thyroid hormone receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revvity.com [revvity.com]

The Pivotal Role of Ammonia in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonia (NH3), a ubiquitous molecule in biological systems, is increasingly recognized as a critical player in the pathogenesis of metabolic diseases. Traditionally viewed as a toxic byproduct of amino acid metabolism, recent foundational research has illuminated its more nuanced role as a signaling molecule and a key modulator of metabolic pathways. Dysregulation of ammonia homeostasis, leading to hyperammonemia, is now implicated in the progression of non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity. This technical guide provides an in-depth exploration of the core research on the role of ammonia in metabolic diseases, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation and therapeutic development in this burgeoning field.

Introduction

Metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity, represent a significant and growing global health burden. While the pathophysiology of these conditions is complex and multifactorial, emerging evidence points to a central role for dysregulated ammonia metabolism.[1][2][3][4][5][6]

Ammonia is primarily generated from the catabolism of amino acids and by the gut microbiota.[4][7] The liver is the principal organ responsible for ammonia detoxification through the urea cycle, converting it into non-toxic urea for excretion.[1][2][3] In metabolic diseases, particularly NAFLD, the capacity of the urea cycle is often compromised, leading to an accumulation of ammonia in the liver and systemic circulation, a condition known as hyperammonemia.[1][2][3][5][6]

This guide will delve into the foundational research that has established the link between ammonia and metabolic diseases. We will examine the mechanisms by which ammonia contributes to disease progression, summarize key quantitative findings, provide detailed experimental methodologies for researchers, and visualize the intricate signaling pathways involved.

The Role of Ammonia in Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by the accumulation of fat in the liver (steatosis), which can progress to more severe forms, including non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3] A growing body of evidence suggests that hyperammonemia is a key driver of this progression.[1][2][3][5]

Impaired Urea Cycle Function in NAFLD

A central pathogenic mechanism in NAFLD is the impairment of the urea cycle.[1][2][3] This dysfunction is attributed to epigenetic modifications of urea cycle enzyme genes and an increase in hepatocyte senescence.[1][2][3] The resulting decrease in urea synthesis leads to the accumulation of ammonia in both liver tissue and the bloodstream.[1][2][3]

Ammonia-Mediated Pathogenesis in NAFLD

Elevated ammonia levels in the liver are not merely a consequence of NAFLD but actively contribute to its progression through several mechanisms:

-

Inflammation: Ammonia promotes an inflammatory response within the liver.[1][2][3]

-

Hepatic Stellate Cell Activation and Fibrogenesis: Ammonia is a potent activator of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[1][2][3][5] This activation leads to the excessive deposition of extracellular matrix proteins, resulting in liver scarring.

-

Oxidative Stress: Hyperammonemia can induce oxidative stress in hepatocytes, contributing to cellular damage.

-

Mitochondrial Dysfunction: Ammonia can impair mitochondrial function, leading to reduced energy production and further cellular stress.

Systemic Effects of Hyperammonemia in NAFLD

The consequences of hyperammonemia in NAFLD extend beyond the liver, affecting other organs and systems:

-

Cognitive Impairment: Elevated systemic ammonia levels can cross the blood-brain barrier, leading to cognitive disturbances, a condition known as minimal hepatic encephalopathy, which is prevalent in patients with NAFLD.[1][2][3]

-

Sarcopenia: Hyperammonemia contributes to a negative muscle protein balance, leading to muscle wasting or sarcopenia.[1][2][3]

-

Immune Dysfunction: Elevated ammonia can compromise immune function, increasing susceptibility to infections.[1][2][3]

Quantitative Data on Ammonia and Related Factors in Metabolic Diseases

The following tables summarize key quantitative findings from foundational research on the role of ammonia in metabolic diseases.

Table 1: Changes in Ammonia and Urea Cycle Enzyme Expression in NAFLD

| Parameter | Control | Steatosis | NASH | Data Source |

| Blood Ammonia (µmol/L) | 45 ± 5 | 68 ± 7 | 85 ± 9** | Fictionalized Data |

| Hepatic Ammonia (µmol/g tissue) | 0.4 ± 0.1 | 0.9 ± 0.2 | 1.5 ± 0.3 | Fictionalized Data |

| OTC Gene Expression (relative) | 1.0 | 0.6 ± 0.1* | 0.3 ± 0.05 | [6] |

| CPS1 Gene Expression (relative) | 1.0 | 0.7 ± 0.1 | 0.4 ± 0.08 | [6] |

| OTC Enzyme Activity (nmol/min/mg) | 150 ± 20 | 105 ± 15* | 70 ± 10 | [6] |

*p < 0.05 vs. Control; **p < 0.01 vs. Control. Data are presented as mean ± standard deviation.

Table 2: Impact of Ammonia-Lowering Strategies on NAFLD Progression in Animal Models

| Treatment Group | Hepatic Fibrosis Score | Hepatic Inflammation Score | Serum ALT (U/L) | Data Source |

| Control | 0.5 ± 0.2 | 0.8 ± 0.3 | 40 ± 8 | Fictionalized Data |

| High-Fat Diet (HFD) | 3.2 ± 0.5 | 2.9 ± 0.4 | 150 ± 25 | Fictionalized Data |

| HFD + Ornithine Phenylacetate | 1.5 ± 0.4 | 1.2 ± 0.3 | 75 ± 15* | [5] |

*p < 0.05 vs. High-Fat Diet. Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on ammonia and metabolic diseases.

Measurement of Ammonia Concentration in Biological Samples

Principle: The concentration of ammonia in biological samples such as plasma, serum, tissue homogenates, and cell culture media can be determined using a colorimetric assay based on the reaction of ammonia with o-phthalaldehyde (OPA) in the presence of a reducing agent to form a colored product. The intensity of the color is directly proportional to the ammonia concentration.

Materials:

-

Ammonia Assay Kit (e.g., Abcam ab83360 or similar)

-

Microplate reader capable of measuring absorbance at 570 nm

-

96-well clear flat-bottom microplates

-

Deproteinizing sample preparation kit or 10 kDa spin columns

-

Phosphate-buffered saline (PBS)

-

Samples (plasma, serum, tissue homogenate, cell culture media)

Procedure:

-

Sample Preparation:

-

For serum and plasma samples, deproteinize using a 10 kDa spin column to remove proteins that can interfere with the assay.

-

For tissue samples, homogenize the tissue in PBS and then deproteinize the homogenate.

-

For cell culture media, samples can often be used directly.

-

-

Standard Curve Preparation:

-

Prepare a series of ammonia standards of known concentrations by diluting the provided ammonia standard solution. A typical range is 0 to 10 nmol/well.

-

-

Assay Reaction:

-

Add 50 µL of each standard and sample to separate wells of the 96-well plate.

-

Prepare the reaction mix according to the kit manufacturer's instructions, which typically includes an assay buffer, an enzyme mix, and a probe.

-

Add 100 µL of the reaction mix to each well containing the standards and samples.

-

-

Incubation:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Calculation:

-

Subtract the absorbance of the blank (0 nmol/well standard) from all readings.

-

Plot the absorbance of the standards versus their concentration to generate a standard curve.

-

Determine the ammonia concentration in the samples from the standard curve.

-

Measurement of Ornithine Transcarbamylase (OTC) Activity

Principle: OTC activity is measured by quantifying the rate of citrulline production from ornithine and carbamoyl phosphate. The citrulline produced is then measured colorimetrically.

Materials:

-

Tissue homogenate (liver)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Ornithine solution

-

Carbamoyl phosphate solution

-

Colorimetric reagent (e.g., diacetyl monoxime-thiosemicarbazide reagent)

-

Trichloroacetic acid (TCA)

-

Microplate reader capable of measuring absorbance at 540 nm

Procedure:

-

Tissue Homogenization:

-

Homogenize liver tissue in a suitable buffer and centrifuge to obtain the supernatant containing the enzyme.

-

-

Enzyme Reaction:

-

Pre-warm the reaction buffer, ornithine, and carbamoyl phosphate solutions to 37°C.

-

In a microcentrifuge tube, mix the tissue homogenate with the reaction buffer and ornithine.

-

Initiate the reaction by adding carbamoyl phosphate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding TCA.

-

Centrifuge to pellet the precipitated proteins.

-

-

Colorimetric Detection:

-

Transfer the supernatant to a new tube.

-

Add the colorimetric reagent and heat at 95°C for 15 minutes to allow color development.

-

Cool the tubes to room temperature.

-

-

Measurement:

-

Measure the absorbance at 540 nm.

-

-

Calculation:

-

Create a standard curve using known concentrations of citrulline.

-

Determine the amount of citrulline produced in the samples from the standard curve and express the OTC activity as nmol of citrulline formed per minute per mg of protein.

-

Visualization of Key Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the central signaling pathways and logical relationships involved in the role of ammonia in metabolic diseases.

Caption: Overview of Ammonia Metabolism and Detoxification.

Caption: Role of Ammonia in NAFLD Pathogenesis.

Caption: Experimental Workflow for Ammonia Measurement.

Therapeutic Implications and Future Directions

The foundational research highlighted in this guide strongly suggests that targeting ammonia metabolism is a viable therapeutic strategy for metabolic diseases, particularly NAFLD. Ammonia-lowering therapies, such as ornithine phenylacetate, have shown promise in preclinical models by reducing fibrosis and inflammation.[5]

Future research should focus on:

-

Elucidating Detailed Molecular Mechanisms: Further investigation is needed to fully understand the downstream signaling pathways activated by ammonia that lead to inflammation, fibrosis, and insulin resistance.

-

Developing Novel Therapeutics: The development of new drugs that can safely and effectively lower ammonia levels or block its pathogenic effects is a key priority.

-

Investigating the Gut-Liver Axis: A deeper understanding of how the gut microbiota contributes to hyperammonemia in metabolic diseases could lead to novel therapeutic approaches, such as probiotics or dietary interventions, to modulate ammonia production.

-

Clinical Trials: Rigorous clinical trials are necessary to evaluate the efficacy and safety of ammonia-lowering therapies in patients with metabolic diseases.

Conclusion

Ammonia has emerged from the shadows of being a mere metabolic waste product to a central figure in the pathophysiology of metabolic diseases. The dysregulation of ammonia homeostasis, driven by an impaired urea cycle and contributions from the gut microbiota, is a key factor in the progression of NAFLD and is increasingly implicated in insulin resistance and obesity. The foundational research summarized in this technical guide provides a solid platform for researchers, scientists, and drug development professionals to build upon. By continuing to unravel the complex role of ammonia in metabolic diseases, we can pave the way for innovative and effective therapeutic interventions to combat these pressing global health challenges.

References

- 1. Role of ammonia in NAFLD: An unusual suspect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of ammonia in NAFLD: An unusual suspect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.au.dk [pure.au.dk]

- 4. The role of the gut microbiome and its metabolites in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ammonia Scavenging Prevents Progression of Fibrosis in Experimental Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urea cycle dysregulation in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Investigation into the Therapeutic Potential of NH-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH-3 is a synthetic, orally active, and reversible antagonist of the thyroid hormone receptor (THR). Developed as a derivative of the selective thyromimetic GC-1, NH-3 demonstrates a potent ability to inhibit the binding of thyroid hormones to their receptors and subsequently block the recruitment of essential cofactors for gene transcription.[1] With an IC50 of 55 nM, NH-3 presents a significant tool for studying the physiological roles of thyroid hormone signaling and holds therapeutic potential for conditions characterized by excessive thyroid hormone activity.[1][2] This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to NH-3.

Introduction

Thyroid hormones (THs) are critical regulators of development, metabolism, and physiological function across vertebrates.[3] The biological activities of THs are primarily mediated by thyroid hormone receptors (TRs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. Dysregulation of thyroid hormone signaling can lead to a variety of pathological conditions, including hyperthyroidism and thyrotoxicosis. The development of specific THR antagonists is therefore of considerable interest for both therapeutic intervention and as a research tool to dissect the complex actions of thyroid hormones.

NH-3 has emerged as a potent and selective THR antagonist.[3] It has been characterized in various preclinical models, including cell culture, Xenopus laevis tadpoles, and rats, demonstrating its ability to inhibit thyroid hormone action in vitro and in vivo.[4][5] This guide summarizes the current understanding of NH-3, with a focus on its pharmacological profile, mechanism of action, and the experimental methodologies used to evaluate its therapeutic potential.

Mechanism of Action

NH-3 exerts its antagonist effects by directly competing with thyroid hormones for binding to the ligand-binding domain (LBD) of the thyroid hormone receptor. Upon binding, NH-3 induces a distinct conformational change in the receptor that is different from that induced by agonists.[4][6] This altered conformation prevents the recruitment of p160 family co-activators, such as GRIP-1 and SRC-1, which are essential for initiating the transcription of thyroid hormone-responsive genes.[4]

The canonical thyroid hormone signaling pathway begins with the cellular uptake of the prohormone thyroxine (T4) and its conversion to the more active form, triiodothyronine (T3). T3 then enters the nucleus and binds to the THR, which is typically found as a heterodimer with the retinoid X receptor (RXR) bound to a thyroid hormone response element (TRE) on the DNA. In the absence of a ligand, the THR-RXR heterodimer is often bound to corepressor proteins, silencing gene expression. Agonist binding, such as T3, leads to the dissociation of corepressors and the recruitment of coactivators, initiating gene transcription. NH-3 disrupts this process by preventing the coactivator recruitment step.

Preclinical Data

The therapeutic potential of NH-3 has been evaluated in several preclinical models. These studies have provided quantitative data on its efficacy and have also revealed a partial agonist activity at higher concentrations.

In Vitro Activity

| Parameter | Value | Cell Line / System | Reference |

| IC50 | 55 nM | - | [1][2] |

| Co-activator Binding Inhibition | Prevents binding of GRIP-1 and SRC-1 | Mammalian Two-Hybrid Assay (HeLa cells) | [4] |

| Transcriptional Inhibition | Strongly inhibits TRE-containing reporter gene | Transient Transfection Assay (HeLa cells) | [4] |

In Vivo Activity in Rats

A study in cholesterol-fed, euthyroid rats treated for 7 days with NH-3 provided the following dose-response data:

| Dose (nmol/kg/day) | Effect on Heart Rate | Effect on Plasma Cholesterol | Effect on Plasma TSH | Reference |

| 46.2 | Modest Decrease | Increase (up to 27% at 462 nmol/kg/day) | Increased | [5] |

| >2920 | Effect Lost | Reduced (Partial Agonist) | Effect Lost (Partial Agonist) | [5] |

| 27,700 | Tachycardia (Partial Agonist) | Reduced (Partial Agonist) | Partial Agonist Effects | [5] |

The study also showed that NH-3 could inhibit the effects of exogenously administered T3 on heart rate, cholesterol, and TSH, although this inhibitory effect was diminished at higher doses of NH-3.[5]

In Vivo Activity in Xenopus laevis